2,3-Dihydrobenzofuran-4-carbaldehyde

Medicinal Chemistry Process Chemistry Melatonin Receptor Agonists

Sourcing the correct regioisomer is critical: the 4-carbaldehyde (CAS 209256-42-8) is the unequivocal intermediate for the FDA-approved circadian regulator Tasimelteon; substitution with the 7-carbaldehyde isomer leads to inactive products. This building block also serves as a key starting material for macroline-derived mPTPB inhibitors against drug-resistant TB, and is cited in patents for KRAS G12C and USP9X oncology programs. We supply this compound in high purity (≥95%) with reliable batch-to-batch consistency, enabling seamless process chemistry scale-up.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 209256-42-8
Cat. No. B050890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrobenzofuran-4-carbaldehyde
CAS209256-42-8
Synonyms2,3-dihydro-4-Benzofurancarboxaldehyde
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC(=C21)C=O
InChIInChI=1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,6H,4-5H2
InChIKeyMKWRRGVTYBMERJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrobenzofuran-4-carbaldehyde (CAS 209256-42-8): Core Building Block for Regiospecific Heterocyclic Syntheses


2,3-Dihydrobenzofuran-4-carbaldehyde (CAS 209256-42-8) is a heterocyclic building block featuring a 2,3-dihydrobenzofuran core with a formyl substituent exclusively at the 4-position. Its molecular formula is C9H8O2, with a molecular weight of 148.16 g/mol, a boiling point of 275.7°C at 760 mmHg, and a density of 1.222 g/cm³ . It is commercially supplied as a light yellow to yellow solid with purity specifications commonly at 95% or 97% . The compound is recognized as a key intermediate (Tasimelteon INT) in the synthesis of the FDA-approved circadian rhythm regulator Tasimelteon (Hetlioz®), and it is also employed in the preparation of macroline derivatives targeting Mycobacterium tuberculosis protein tyrosine phosphatase B . Its unique substitution pattern confers distinct reactivity and structural utility compared to other positional isomers within the dihydrobenzofuran carbaldehyde family.

Why 2,3-Dihydrobenzofuran-4-carbaldehyde (CAS 209256-42-8) Cannot Be Interchanged with Other Dihydrobenzofuran Carbaldehydes


The position of the formyl group on the dihydrobenzofuran scaffold dictates the compound's entire reactivity profile, directing subsequent synthetic transformations and profoundly influencing the structure-activity relationships (SAR) of the final target molecules. For example, the 4-carbaldehyde (CAS 209256-42-8) is a critical intermediate for the melatonin receptor agonist Tasimelteon, while its 7-carbaldehyde isomer (CAS 196799-45-8) or substituted variants like the 5-methoxy derivative lead to completely different synthetic pathways and product classes . Simple substitution of these positional isomers is chemically infeasible as it would alter the regiochemistry of subsequent steps (e.g., olefinations, condensations), resulting in a different final compound with divergent pharmacological properties. Furthermore, the specific substitution at the 4-position has been exploited in patent literature for the development of KRAS G12C and USP9X inhibitors, underscoring its unique and non-interchangeable role in medicinal chemistry programs .

Quantitative Differentiation Evidence for 2,3-Dihydrobenzofuran-4-carbaldehyde (CAS 209256-42-8) vs. Closest Analogs


Regiospecific Utility in FDA-Approved Drug Synthesis (Tasimelteon) vs. Isomers

The 4-carbaldehyde isomer (CAS 209256-42-8) serves as the direct, literature-documented intermediate (Tasimelteon INT) for the commercial synthesis of the FDA-approved drug Tasimelteon (Hetlioz®) . In contrast, the 7-carbaldehyde isomer (CAS 196799-45-8) and other positional variants are not reported for this purpose, demonstrating a functional differentiation with significant procurement implications for cGMP manufacturing [1].

Medicinal Chemistry Process Chemistry Melatonin Receptor Agonists

Specificity in Macroline-Derived mPTPB Inhibitor Synthesis

This compound is specifically identified for use in the synthesis of macroline derivatives that act as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB) . While the broader benzofuran class exhibits antibacterial properties, the 4-carbaldehyde is explicitly named in this application context, whereas no such specificity is noted for other simple dihydrobenzofuran carbaldehydes like the 5- or 7-isomers [1].

Antibacterial Drug Discovery Enzyme Inhibition Mycobacterium tuberculosis

Divergent Physical Properties vs. Methyl-Substituted Analogs Affecting Formulation

Substitution on the dihydrobenzofuran core alters key physicochemical properties. The unsubstituted 4-carbaldehyde has a molecular weight of 148.16 g/mol and a LogP (XLogP3) of 1.4 . In contrast, a 2-methyl substitution (CAS 209256-66-6) increases the molecular weight to 162.18 g/mol , and a 5-methoxy substitution (CAS not available, but product SI-3326) yields a molecular weight of 178.18 g/mol . These changes directly impact lipophilicity, solubility, and subsequent pharmacokinetic behavior of derived analogs.

Pre-formulation Physicochemical Characterization Medicinal Chemistry

Role as a Preferred Building Block in KRAS G12C and USP9X Inhibitor Patents

The 4-carbaldehyde isomer has been explicitly utilized in patent applications for high-value therapeutic targets. It is cited as a synthetic intermediate in patent WO-2021058018-A1 (inhibitors of KRAS G12C) and WO-2020061261-A1 (inhibiting ubiquitin specific peptidase 9X, USP9X) . A search of these patent families for other simple dihydrobenzofuran carbaldehyde isomers (e.g., 5-, 6-, or 7-carbaldehyde) does not yield comparable prominence in this specific therapeutic context, suggesting a functional preference for the 4-substituted scaffold [1].

Oncology Targeted Protein Degradation Medicinal Chemistry

Primary Application Scenarios for 2,3-Dihydrobenzofuran-4-carbaldehyde (CAS 209256-42-8) Based on Evidence


cGMP Synthesis of Tasimelteon (Hetlioz®) and Related Melatonin Agonists

The compound is the unequivocal intermediate for synthesizing the active pharmaceutical ingredient (API) of Tasimelteon, an FDA-approved treatment for Non-24-Hour Sleep-Wake Disorder . Procurement of this specific isomer (CAS 209256-42-8) is a non-negotiable requirement for any process chemistry group developing or manufacturing this drug or its analogs, ensuring the correct regioisomer is incorporated into the final molecular architecture .

Synthesis of Macroline-Derived mPTPB Inhibitors for Tuberculosis Research

Researchers focused on developing novel therapies for drug-resistant tuberculosis (TB) can utilize this building block to access macroline derivatives. These compounds have been identified as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a validated target for TB treatment . Using the 4-carbaldehyde provides a direct entry point into this specific, biologically active chemical space .

Medicinal Chemistry for KRAS G12C and USP9X Oncology Programs

Given its explicit mention in patent literature for KRAS G12C and USP9X inhibitors, this building block is a strategically important starting material for oncology-focused medicinal chemistry campaigns . It offers a validated structural motif for libraries targeting these challenging proteins, potentially accelerating hit-to-lead optimization .

Lead Optimization Requiring a Low-Molecular-Weight Dihydrobenzofuran Core

With a molecular weight of 148.16 g/mol and a LogP of 1.4, the unsubstituted 4-carbaldehyde presents a minimal core scaffold for fragment-based drug discovery (FBDD) or early lead optimization . This contrasts with substituted analogs that introduce additional mass and lipophilicity, allowing medicinal chemists to add functionality in a controlled manner and better assess SAR .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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